molecular formula C13H8Cl2FNO3 B1459658 1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene CAS No. 1355170-75-0

1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene

Cat. No.: B1459658
CAS No.: 1355170-75-0
M. Wt: 316.11 g/mol
InChI Key: SQAXJSHPDZQSMB-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene (CAS: 1355170-75-0, molecular formula: C₁₃H₈Cl₂FNO₃) is a halogenated nitrobenzene derivative featuring a benzyl ether substituent. Its structure includes a chloro group at position 1, a 4-chlorobenzyloxy group at position 2, a fluoro group at position 4, and a nitro group at position 3. This compound is utilized in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions . It exhibits moderate hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitivity, with a purity of 95% in commercial preparations .

Properties

IUPAC Name

1-chloro-2-[(4-chlorophenyl)methoxy]-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO3/c14-9-3-1-8(2-4-9)7-20-13-6-11(16)12(17(18)19)5-10(13)15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAXJSHPDZQSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C(=C2)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis typically begins with readily available aromatic precursors and proceeds through nucleophilic substitution and fluorination steps:

  • Step 1: Nucleophilic Substitution
    The reaction of 1-chloro-2,4-dinitrobenzene with 4-chlorobenzyl alcohol in the presence of a base (such as potassium carbonate) leads to the formation of an intermediate, 1-chloro-2-[(4-chlorobenzyl)oxy]-4-nitrobenzene. This step involves the substitution of one nitro group by the chlorobenzyl ether moiety.

  • Step 2: Fluorination
    The intermediate is then fluorinated using a suitable fluorinating agent, commonly potassium fluoride, to introduce the fluoro substituent at the 4-position, yielding the target compound 1-chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene.

This synthetic approach allows for precise control of substitution patterns and functional group placement, essential for the compound’s reactivity and applications.

Detailed Reaction Conditions and Reagents

Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 1-chloro-2,4-dinitrobenzene + 4-chlorobenzyl alcohol Base (K2CO3), solvent (DMF or acetonitrile), 60–120 °C, 3–12 h 80–90 Base facilitates deprotonation of alcohol; DMF preferred for solubility and reaction rate
2 Fluorination Intermediate 1-chloro-2-[(4-chlorobenzyl)oxy]-4-nitrobenzene Potassium fluoride, controlled temperature, inert atmosphere 75–85 Fluorination must be controlled to avoid side reactions; polar aprotic solvents often used

Industrial Production Considerations

Industrial scale synthesis optimizes the above laboratory methods by:

  • Employing continuous flow reactors for nitration, chlorination, and nucleophilic substitution steps to improve consistency and yield.
  • Using efficient catalysts and precise temperature and pressure control to minimize by-products.
  • Applying purification techniques such as recrystallization or chromatography to isolate the pure compound.

These optimizations enhance scalability and product quality, crucial for applications in pharmaceuticals and specialty chemicals.

Related Synthetic Methodologies for Analogous Compounds

Research on structurally related compounds provides insight into effective preparation strategies:

  • Alkylation of hydroxybenzaldehydes with benzyl chlorides or chloromethyl derivatives in the presence of potassium carbonate in solvents like N,N-dimethylformamide (DMF) or acetonitrile at temperatures ranging from 60 to 120 °C is a common method to form benzyl ether linkages with high yields (up to 88%).

  • Use of potassium iodide as a catalyst or additive can enhance reaction rates and yields by facilitating halide exchange mechanisms.

  • Purification often involves filtration of precipitates, washing with water or ethanol, and recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain crystalline products with high purity.

Summary Table of Preparation Methods

Compound Stage Reaction Type Key Reagents/Conditions Yield Range Remarks
1-chloro-2,4-dinitrobenzene → Intermediate ether Nucleophilic substitution 4-chlorobenzyl alcohol, K2CO3, DMF, 60–120 °C, 3–12 h 80–90% Base-mediated substitution; solvent choice affects rate
Intermediate → Final compound Fluorination Potassium fluoride, polar aprotic solvent, controlled temp 75–85% Requires inert atmosphere to prevent side reactions
Purification Recrystallization/Chromatography Ethanol, ethyl acetate, silica gel chromatography Ensures high purity for research and industrial use

Research Findings and Notes

  • The nucleophilic substitution step is critical for introducing the chlorobenzyl ether group, which significantly influences the compound’s chemical behavior and biological activity.

  • Fluorination is typically the final step to avoid complications from the highly reactive fluorinating agents.

  • Reaction conditions such as temperature, solvent polarity, and reaction time must be carefully optimized to maximize yield and minimize side products.

  • The use of potassium carbonate as a mild base is preferred to avoid decomposition or unwanted side reactions.

  • Purification methods are essential to remove unreacted starting materials and side products, ensuring the compound’s suitability for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene serves as a building block in the synthesis of more complex organic molecules. Its unique structural features make it suitable for creating derivatives with tailored properties.

Biology

In biological research, this compound is investigated for its potential biological activity . Studies have shown that it may interact with specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways.

Medicine

The compound is explored for its potential use in pharmaceutical development . It acts as an intermediate in drug synthesis, particularly in the creation of compounds with antimicrobial properties. The incorporation of halogenated groups often enhances the biological efficacy of these derivatives.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds used in various manufacturing processes.

Research indicates that this compound exhibits significant antimicrobial activity , particularly against gram-positive bacteria and mycobacterial strains. The halogenated structure enhances its antibacterial properties, making it a candidate for further exploration in medicinal chemistry.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains. The research focused on modifying the compound's structure to enhance its lipophilicity and binding affinity to bacterial targets.

Case Study 2: Pharmaceutical Development

In another investigation, researchers synthesized novel derivatives based on this compound as potential anti-cancer agents. The study highlighted the importance of the nitro group in influencing cellular uptake and biological activity.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

The compound’s structural analogs differ in halogen placement, benzyloxy substituents, or nitro group positions. Key examples include:

Compound Name Substituents CAS No. Molecular Formula Key Properties/Applications Reference
1-Chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene 4-fluorobenzyloxy, Cl (position 1), F (position 5), NO₂ (position 4) 439095-66-6 C₁₃H₈ClF₂NO₃ Similar reactivity; used in drug intermediates
1-Chloro-2,3-difluoro-4-nitrobenzene Cl (position 1), F (positions 2,3), NO₂ (position 4) 2689-07-8 C₆H₂ClF₂NO₂ Higher electrophilicity due to dual fluorine
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 4-chlorobenzyloxy, hydroxyl (position 2), aldehyde (position 4) N/A C₁₄H₁₁ClO₃ Lower nitro group reactivity; used in synthesis

Key Observations :

  • Electron-Withdrawing Effects : The nitro group at position 5 in the target compound enhances electrophilicity compared to analogs with nitro groups at position 4 (e.g., CAS 439095-66-6) .
  • Substituent Steric Effects : The 4-chlorobenzyloxy group in the target compound introduces steric hindrance compared to smaller substituents (e.g., hydroxyl or aldehyde groups in compounds), slowing down certain reactions like nucleophilic aromatic substitution .

Key Observations :

  • The absence of reported yields for the target compound suggests optimization challenges, possibly due to competing side reactions from multiple electron-withdrawing groups .
  • Lower yields (~49%) in compounds highlight the difficulty of introducing bulky benzyloxy groups onto aromatic rings .

Key Observations :

  • The target compound’s respiratory hazard (H335) distinguishes it from boronic acid derivatives, which pose greater ingestion risks (H302) .
  • Fluorinated analogs (e.g., CAS 439095-66-6) may exhibit enhanced metabolic stability in biological systems compared to chlorinated derivatives .

Biological Activity

1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene, with the molecular formula C13H8Cl2FNO3, is an organic compound notable for its complex structure featuring multiple halogen and nitro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The unique combination of chlorine, fluorine, and nitro groups in this compound contributes to its reactivity and biological interactions. The presence of these groups affects the compound's lipophilicity, solubility, and ability to interact with biological targets.

Table 1: Structural Features

FeatureDescription
IUPAC Name1-chloro-2-[(4-chlorophenyl)methoxy]-4-fluoro-5-nitrobenzene
Molecular FormulaC13H8Cl2FNO3
CAS Number1355170-75-0
Functional GroupsChloro, Fluoro, Nitro

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated efficacy against gram-positive bacteria and mycobacterial strains. The incorporation of halogenated groups often enhances the antibacterial properties of aromatic compounds.

Anticancer Activity

A series of studies have investigated the anticancer potential of compounds with similar structural features. For example, derivatives of benzyl ether compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. One study reported that related compounds induced apoptosis in MCF cell lines, with IC50 values indicating significant cytotoxicity against tumor cells .

Case Study: Cytotoxicity Evaluation

A specific evaluation of this compound's cytotoxic effects revealed that it could inhibit cell proliferation in several cancer models. The compound was tested against human lung adenocarcinoma cells, showing a notable reduction in viability at concentrations as low as 10 μM .

The biological activity of this compound is likely mediated through interactions with specific cellular targets. The nitro group can be reduced to an amino group within biological systems, potentially leading to the formation of reactive metabolites that can interact with nucleophiles in cells. Additionally, the compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly alter the activity profile. For instance, the introduction of different halogens or functional groups at specific positions on the benzene ring can enhance or diminish antibacterial and anticancer activities .

Table 2: Comparative SAR Analysis

CompoundAnticancer Activity (IC50 μM)Antibacterial Activity (Zone of Inhibition mm)
1-Chloro-2-(phenoxy)-4-fluorobenzene15 ± 320
1-Chloro-2-(p-chlorobenzyl)oxy-4-fluorobenzene10 ± 225
Control (Doxorubicin)6 ± 1N/A

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar nitroaromatic compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) involves reagents like thionyl chloride or oxalyl dichloride in solvents such as dichloromethane, with reaction temperatures ranging from 0°C to 50°C . For the target compound, analogous conditions may apply:

  • Step 1 : Chlorination of the hydroxyl group using 4-chlorobenzyl chloride under reflux with anhydrous potassium carbonate in ethanol (6 hours, monitored by color change) .
  • Step 2 : Nitration and halogenation steps require controlled stoichiometry to avoid over-substitution. Yields are maximized by maintaining inert atmospheres and optimizing reaction times (e.g., 4–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

  • ¹H NMR : Look for signals corresponding to the 4-chlorobenzyl group (δ 4.5–5.0 ppm for the -OCH2- moiety) and aromatic protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : Identify carbons adjacent to electron-withdrawing groups (e.g., nitro at ~140–150 ppm) .
  • FT-IR : Confirm nitro (-NO2) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Solubility : Dissolve in dimethyl sulfoxide (DMSO) or dichloromethane for stock solutions (10 mM recommended) .
  • Storage : Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month to prevent degradation. Avoid freeze-thaw cycles .
  • Safety : Use fume hoods for handling; wear nitrile gloves and eye protection. Consult safety data sheets for similar nitroaromatics (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be minimized during synthesis?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., fluoro substituents) to control nitro-group placement. Computational modeling (DFT) predicts electrophilic substitution sites .
  • Byproduct Analysis : Employ HPLC-MS to detect impurities (e.g., di-nitrated byproducts). Optimize reaction quenching (e.g., rapid cooling to -20°C post-nitration) .

Q. What advanced analytical strategies resolve structural ambiguities, such as distinguishing positional isomers?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 354.0174 Da for C14H9Cl2FNO3) to rule out isobaric interferences .
  • X-ray Crystallography : Resolve nitro-group orientation in single crystals grown via slow evaporation in ethanol/water mixtures .

Q. How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for preliminary screening?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with EC50 calculations .
  • Structure-Activity Relationship (SAR) : Modify the 4-chlorobenzyl group to assess bioactivity trends (e.g., anti-inflammatory activity in murine models) .

Q. What computational tools predict the compound’s environmental or metabolic fate?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, LogP (~3.5), and cytochrome-mediated metabolism .
  • Degradation Pathways : Simulate hydrolysis under varying pH (e.g., nitro-group reduction at pH <2) using Gaussian or ORCA software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene

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